4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline 4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline
Brand Name: Vulcanchem
CAS No.: 2202286-86-8
VCID: VC5181128
InChI: InChI=1S/C13H12F2N2O/c14-13(15)5-9(6-13)7-18-12-10-3-1-2-4-11(10)16-8-17-12/h1-4,8-9H,5-7H2
SMILES: C1C(CC1(F)F)COC2=NC=NC3=CC=CC=C32
Molecular Formula: C13H12F2N2O
Molecular Weight: 250.249

4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline

CAS No.: 2202286-86-8

Cat. No.: VC5181128

Molecular Formula: C13H12F2N2O

Molecular Weight: 250.249

* For research use only. Not for human or veterinary use.

4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline - 2202286-86-8

Specification

CAS No. 2202286-86-8
Molecular Formula C13H12F2N2O
Molecular Weight 250.249
IUPAC Name 4-[(3,3-difluorocyclobutyl)methoxy]quinazoline
Standard InChI InChI=1S/C13H12F2N2O/c14-13(15)5-9(6-13)7-18-12-10-3-1-2-4-11(10)16-8-17-12/h1-4,8-9H,5-7H2
Standard InChI Key ODINUSHUXSEJNG-UHFFFAOYSA-N
SMILES C1C(CC1(F)F)COC2=NC=NC3=CC=CC=C32

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Properties

4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline (CAS: 2202286-86-8) is a bicyclic heteroaromatic compound with the molecular formula C14H13F2N3O\text{C}_{14}\text{H}_{13}\text{F}_2\text{N}_3\text{O} and a molecular weight of 289.27 g/mol. The quinazoline core consists of a fused benzene and pyrimidine ring, while the 4-position is substituted with a methoxy group linked to a 3,3-difluorocyclobutane moiety. The difluorocyclobutyl group introduces conformational rigidity and electronic effects due to the electron-withdrawing fluorine atoms, which may enhance binding affinity to hydrophobic kinase pockets .

Spectroscopic Characterization

While specific spectroscopic data for this compound are not widely reported, analogous quinazoline derivatives provide reference benchmarks:

  • 1H^1\text{H} NMR: Quinazoline protons typically resonate between δ 7.5–9.0 ppm, with methoxy groups appearing as singlets near δ 3.8–4.2 ppm. The cyclobutyl protons exhibit complex splitting patterns due to geminal fluorine coupling .

  • 13C^{13}\text{C} NMR: The quinazoline carbons are observed between δ 115–160 ppm, with fluorinated carbons in the cyclobutyl ring appearing downfield (δ 95–110 ppm, 1JCF280300Hz^1J_{\text{CF}} \approx 280–300 \, \text{Hz}).

  • MS (ESI+): Predicted molecular ion peak at m/z 289.1 [M+H]+^+, with fragmentation patterns indicative of methoxy group loss and cyclobutane ring cleavage .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline can be conceptualized via two key fragments:

  • Quinazoline Core: Constructed via cyclization of anthranilic acid derivatives or transition-metal-catalyzed coupling reactions.

  • 3,3-Difluorocyclobutylmethoxy Side Chain: Synthesized through fluorination of cyclobutane precursors followed by etherification.

Classical Cyclization Approaches

The Niementowski reaction—a condensation of anthranilic acid derivatives with amides or nitriles—is a cornerstone of quinazoline synthesis. For example, 2-amino-4-fluorobenzoic acid reacts with formamidine under reflux to yield 7-fluoroquinazolin-4(3H)-one, a precursor observed in dacomitinib synthesis . Adapting this method, 2-amino-4-methoxybenzoic acid could be cyclized with formamide to generate the 4-methoxyquinazoline scaffold required for subsequent functionalization .

Metal-Free Green Synthesis

Recent advances emphasize eco-friendly protocols. A metal-free route utilizing 2,4,6-trihydroxybenzoic acid (5 mol%) and BF3_3 \cdotEt2 _2O (10 mol%) in DMSO at 90°C under O2_2 enables oxidative cyclization of o-aminobenzylamine and benzylamine derivatives to quinazolines in 44–81% yields . This method avoids toxic reagents and achieves a low E-factor (2.7), making it scalable for industrial applications .

Synthesis of 3,3-Difluorocyclobutanol

3,3-Difluorocyclobutanol is synthesized via [2+2] cycloaddition of dichloroketene with tert-butyl vinyl ether, followed by hydrolysis and fluorination using Deoxo-Fluor or similar agents.

Etherification of Quinazoline

The methoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction. For instance, 4-chloroquinazoline intermediates react with 3,3-difluorocyclobutanol in the presence of K2 _2CO3_3 or NaH in DMF at 60–80°C, yielding the target compound .

Table 1: Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)Advantages
Niementowski Cyclization2-Amino-4-methoxybenzoic acidFormamide, reflux, 24 h65–75High purity, established protocol
Green Oxidative Synthesiso-Aminobenzylamine, benzylamineDMSO, 90°C, O2_2, 48 h44–81Eco-friendly, low E-factor
Mitsunobu Etherification4-Chloroquinazoline, 3,3-difluorocyclobutanolDIAD, PPh3_3, THF50–60Mild conditions, functional group tolerance

Structure-Activity Relationship (SAR) and Kinase Inhibition

Role of the Quinazoline Core

The quinazoline scaffold is a privileged structure in kinase inhibitor design due to its planar geometry, which facilitates π-π stacking with conserved hydrophobic residues in the ATP-binding pocket. Key interactions include:

  • N-1 Hydrogen Bonding: The quinazoline N-1 forms hydrogen bonds with methionine residues (e.g., Met793 in EGFR) .

  • C-6/C-7 Substituents: Alkoxy groups at these positions enhance solubility and modulate selectivity. For example, morpholine substituents in dacomitinib improve binding to HER2 .

Impact of the 3,3-Difluorocyclobutylmethoxy Group

  • Conformational Rigidity: The cyclobutane ring restricts rotation, optimizing the methoxy group’s orientation for target engagement.

  • Hydrophobic Interactions: Fluorine atoms increase lipophilicity, enhancing penetration into the c-Met kinase’s hydrophobic pocket.

  • Electron-Withdrawing Effects: Fluorine substituents polarize the C-O bond, increasing the methoxy group’s nucleophilicity for covalent interactions with cysteine residues (e.g., Cys1222 in c-Met) .

Table 2: SAR of Quinazoline Derivatives Targeting Tyrosine Kinases

CompoundSubstituentsTarget KinaseIC50_{50} (nM)Selectivity Profile
Gefitinib3-Chloro-4-fluoroanilineEGFR0.33Selective for EGFR T790M mutants
Dacomitinib4-(3-Fluorobenzyloxy)anilineEGFR/HER20.6Pan-HER inhibitor
4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline3,3-Difluorocyclobutylmethoxyc-MetPending dataPredicted c-Met selectivity

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